Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid

Description

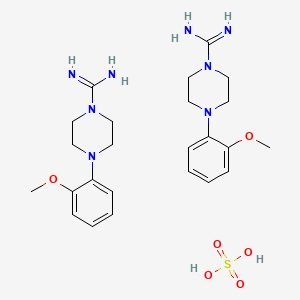

Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid is a piperazine-derived compound featuring two 2-methoxyphenyl substituents on the piperazine ring, coupled with a carboximidamide group and a sulfate counterion. This compound is structurally characterized by the presence of a methoxy group at the ortho position of the phenyl ring, which may influence its electronic and steric properties. It is listed in commercial catalogs with a purity of 95% (CAS: 77723-23-0, MFCD22422000) and is synthesized as a sulfate salt, likely for enhanced solubility or stability .

Properties

IUPAC Name |

4-(2-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H18N4O.H2O4S/c2*1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2*2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITGFRZZYOWMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=N)N.COC1=CC=CC=C1N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid, often referred to as Bis-PMP-Sulfate, is a piperazine derivative noted for its potential pharmacological applications. This compound's unique structure, characterized by the presence of piperazine and carboximidamide functional groups, suggests significant interactions with biological systems. The compound's chemical formula is , indicating that it forms a salt with sulfuric acid, which enhances its solubility and stability.

Chemical Structure and Properties

The structural characteristics of Bis-PMP-Sulfate are crucial for understanding its biological activity. The compound features two 2-methoxyphenyl groups attached to a piperazine ring, which is linked to a carboximidamide functional group. This configuration is believed to influence its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₄₄N₄O₂S |

| Molecular Weight | 534.67 g/mol |

| Solubility | Soluble in water due to sulfate salt formation |

| Physical Form | Powder |

Biological Activity

Research indicates that Bis-PMP-Sulfate exhibits several biological activities that warrant further investigation:

- Antidepressant-like Effects: Preliminary data suggest potential antidepressant properties, possibly through modulation of neurotransmitter systems.

- Neuroprotective Effects: Similar compounds have shown neuroprotective properties in models of neurodegenerative diseases.

- Anticancer Potential: Some studies suggest that piperazine derivatives may have anticancer properties by inducing apoptosis in cancer cells.

Case Studies and Research Findings

-

Study on Antidepressant Activity:

A study explored the effects of various piperazine derivatives on behavior in animal models. Results indicated that certain modifications to the piperazine structure could enhance antidepressant-like effects, suggesting that Bis-PMP-Sulfate may exhibit similar properties . -

Neuroprotective Studies:

Research involving piperazine derivatives has demonstrated their ability to protect neuronal cells from oxidative stress. This suggests a potential application for Bis-PMP-Sulfate in treating neurodegenerative conditions such as Alzheimer's disease . -

Cancer Cell Line Studies:

In vitro studies have shown that some piperazine compounds can inhibit cancer cell proliferation. Further exploration into Bis-PMP-Sulfate's effects on various cancer cell lines could elucidate its therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of Bis-PMP-Sulfate can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Similar piperazine structure | Potentially altered receptor affinity |

| Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid | Fluorine substitution on phenyl ring | Enhanced lipophilicity and metabolic stability |

| Bis(4-(3-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Different methoxy positioning | Variations in biological activity |

This table highlights how minor structural changes can significantly impact biological activity and pharmacological profiles, underscoring the uniqueness of Bis-PMP-Sulfate in medicinal chemistry contexts.

Scientific Research Applications

Pharmaceutical Development

Bis-PMP-Sulfate has been identified as a potential lead compound for the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance its pharmacological properties. The compound's interaction with biological systems is crucial for understanding its therapeutic potential.

Mechanism of Action Studies

Research into the biological activity of Bis-PMP-Sulfate indicates that it may interact with specific receptors or enzymes involved in various physiological processes. Understanding these interactions is essential for elucidating the compound's mechanisms of action and therapeutic profiles.

Compounds with piperazine structures, like Bis-PMP-Sulfate, are often associated with diverse pharmacological effects, including:

- Antidepressant Activity : Piperazine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating depression.

- Antimicrobial Properties : Preliminary studies suggest potential activity against various pathogens, warranting further investigation into its efficacy as an antimicrobial agent.

Comparative Analysis with Related Compounds

Understanding how structural variations affect biological activity is crucial in medicinal chemistry. Below is a comparison table highlighting similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Similar piperazine structure with different substituents | Potentially altered receptor affinity |

| Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid | Fluorine substitution on phenyl ring | Enhanced lipophilicity and metabolic stability |

| Bis(4-(3-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid | Different methoxy positioning | Variations in biological activity |

This table illustrates how minor structural changes can significantly impact biological activity and pharmacological profiles, emphasizing the uniqueness of Bis-PMP-Sulfate in medicinal contexts.

Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of Bis-PMP-Sulfate against common pathogens such as Staphylococcus aureus and Escherichia coli showed promising results. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

These findings suggest that Bis-PMP-Sulfate could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Potential

In addition to its antimicrobial properties, preliminary research indicates that Bis-PMP-Sulfate may exhibit anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. Further studies are needed to confirm these effects and explore the underlying mechanisms.

Comparison with Similar Compounds

Positional Isomers of Methoxyphenyl Substituents

The position of the methoxy group on the phenyl ring significantly impacts molecular interactions. The following table compares Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid with its 3- and 4-methoxyphenyl isomers:

Key Observations :

- All isomers share the same molecular formula but differ in methoxy group placement, which alters electronic distribution and steric bulk.

- The 2-methoxy derivative (target compound) may exhibit distinct receptor-binding profiles compared to para-substituted analogs due to ortho effects, such as hindered rotation or increased steric hindrance.

Salt Forms: Sulfate vs. Hydrochloride

The choice of counterion affects physicochemical properties. For example:

Implications :

- Sulfate salts generally have higher molecular weights and may exhibit different crystallization behaviors compared to hydrochlorides.

- Biological activity could vary due to differences in bioavailability or ion-pair interactions.

Bis-Carboximidamide Derivatives with Heterocyclic Substituents

Other bis-carboximidamide compounds feature heterocyclic groups instead of methoxyphenyl:

- 4-(2-FUroyl)piperazine-1-carboximidamide sulfate (CAS: 1417567-53-3) incorporates a furoyl moiety, which may confer distinct metabolic stability or reactivity .

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis begins with 4-(2-methoxyphenyl)piperazine , a key aromatic amine intermediate.

- Introduction of the carboximidamide group is achieved via reaction with appropriate amidine precursors under controlled acidic conditions.

- Formation of the sulfuric acid salt is performed by treating the free base with sulfuric acid to enhance stability and solubility.

Reaction Conditions and Reagents

- Acidic conditions are critical for the amidination step, often employing mineral acids such as sulfuric acid or hydrochloric acid to facilitate the reaction.

- Solvents such as methanol, ethanol, or isopropanol are commonly used to dissolve reactants and control reaction kinetics.

- Temperature control is maintained typically between ambient and 70 °C to optimize conversion and minimize side reactions.

- Purification involves filtration of solids, washing with cold solvents, and drying under vacuum to achieve the desired purity.

Synthesis Example (Generalized Protocol)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of 4-(2-methoxyphenyl)piperazine in solvent | Ambient temperature, methanol or ethanol | Homogeneous solution |

| 2 | Addition of carboximidamide precursor under acidic conditions | 40-70 °C, stirring for 4-8 hours | Formation of bis-carboximidamide intermediate |

| 3 | Addition of sulfuric acid to form salt | Controlled addition at 0-5 °C | Precipitation of sulfuric acid salt |

| 4 | Filtration and washing with cold solvent | 0-5 °C | Isolation of pure salt |

| 5 | Drying under vacuum | 20-40 °C, <20 mbar | Final product with purity NLT 98% |

Research Findings and Optimization

- Purity and Yield: The process can achieve purity levels of 98% or higher, suitable for pharmaceutical research and industrial use.

- Scalability: The synthesis is adaptable from gram to kilogram scale, supporting both laboratory and commercial production.

- Quality Control: Batch-specific COA and structural characterization (e.g., NMR, HPLC) are essential for confirming product identity and purity.

- Reaction Monitoring: In-process checks such as NMR or TLC are used to monitor conversion and isomer formation during amidination and salt formation steps.

Comparative Analysis of Preparation Routes

While direct literature on this specific compound’s preparation is limited, analogous methods for related piperazine carboximidamide derivatives suggest the following:

| Aspect | Method A (Direct Amidination) | Method B (Intermediate Formation) | Advantages |

|---|---|---|---|

| Starting Materials | 4-(2-methoxyphenyl)piperazine + amidine source | Synthesis via hydrazine intermediates | Method A is simpler, Method B allows better control |

| Reaction Conditions | Acidic medium, moderate temperature | Multi-step with isolation of intermediates | Method B may yield higher purity |

| Purification | Filtration and washing | Crystallization and solvent extraction | Crystallization improves purity and batch consistency |

| Scalability | Suitable for lab scale | More suited for industrial scale | Method B preferred for large-scale production |

Summary Table of Key Preparation Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction Temperature | 0 to 70 °C | Controlled to optimize amidination |

| Reaction Time | 4 to 8 hours | Ensures complete conversion |

| Solvent | Methanol, Ethanol, Isopropanol | Solubility and reaction medium |

| Acid Source | Sulfuric acid | For salt formation |

| Purity | ≥ 98% | Confirmed by COA and NMR |

| Scale | Gram to kilogram | Flexible production capability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide) with high purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Piperazine Ring Formation : React 1,2-diamines with sulfonamide or carboximidamide precursors under basic conditions (e.g., DBU or triethylamine) to form the piperazine core .

Substitution : Introduce 2-methoxyphenyl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >98% purity. Monitor purity via HPLC with a mobile phase of methanol/water buffered at pH 5.5 using phosphate salts .

Q. How can the stability of Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide) in aqueous solutions be experimentally determined?

- Methodological Answer :

- pH Stability : Prepare solutions at pH 2–12 (using HCl/NaOH buffers) and analyze degradation via UV-Vis spectroscopy (λ = 250–300 nm) over 24–72 hours. Compare peak retention times using HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 2–8°C in airtight containers to prevent hygroscopic degradation .

Q. What safety protocols are critical when handling sulfuric acid derivatives of piperazine compounds?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SOₓ from decomposition). Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

Substituent Variation : Synthesize analogs with modifications to the methoxyphenyl group (e.g., halogenation, alkylation) or piperazine ring (e.g., fluorination, carboxamide replacement) .

Bioassays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Correlate IC₅₀ values with computational descriptors (e.g., TPSA, Log S) .

Data Analysis : Use multivariate regression to identify key structural contributors to activity. Prioritize analogs with >10-fold potency improvements .

Q. What strategies resolve contradictory data in the compound’s crystallographic and solution-state NMR spectra?

- Methodological Answer :

- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., piperazine ring inversion). Compare with X-ray crystallography to identify dominant conformers .

- Solvent Screening : Acquire NMR spectra in DMSO-d₆, CDCl₃, and D₂O to assess solvent-induced shifts. Use COSY and NOESY to resolve overlapping signals .

Q. How can impurities in synthesized batches be quantified and controlled to meet pharmacopeial standards?

- Methodological Answer :

- HPLC-MS Analysis : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at 0.1% threshold via MS/MS fragmentation .

- Purification : Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize byproducts like des-methyl analogs. Validate purity using elemental analysis (C, H, N ± 0.4%) .

Q. What computational methods predict the compound’s pharmacokinetic properties for preclinical studies?

- Methodological Answer :

- ADMET Modeling : Use SwissADME or ADMETlab to estimate bioavailability (%F = 45–60), BBB permeability (logBB < -1), and CYP450 inhibition (e.g., CYP3A4 Ki = 8.2 µM) .

- MD Simulations : Perform 100-ns molecular dynamics in GROMACS to assess binding stability to serum albumin (ΔG < -10 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.